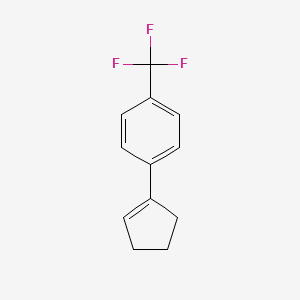
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring, with a trifluoromethyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene typically involves the cycloaddition of cyclopentadiene with a suitable benzene derivative. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a trifluoromethyl-substituted benzene under controlled conditions to form the desired product. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopentenone or trifluoromethylbenzoic acid.
Reduction: Formation of 1-(1-Cyclopentyl)-4-(trifluoromethyl)benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学研究应用
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which 1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(1-Cyclopenten-1-yl)-2-fluorobenzene
- 1-(1-Cyclopenten-1-yl)-3,5-dimethoxybenzene
- 1-(3-chloro-1-cyclopenten-1-yl)-2-fluorobenzene
Uniqueness
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
生物活性
1-(1-Cyclopenten-1-yl)-4-(trifluoromethyl)benzene, also known by its CAS number 38941-62-7, is an organic compound characterized by a cyclopentene ring and a trifluoromethyl group attached to a benzene ring. Its unique structure contributes to its potential biological activities, which are of interest in various fields including medicinal chemistry and agrochemicals.
- Molecular Formula : C12H11F3
- Molar Mass : Approximately 212.21 g/mol
- Structure : The compound features a cyclopentene moiety, which enhances its reactivity and potential applications.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of trifluoromethylbenzene have been investigated for their ability to inhibit cancer cell proliferation. A study focusing on cyclooxygenase-2 (COX-2) inhibitors highlighted the importance of trifluoromethyl groups in enhancing the selectivity and potency against neoplastic cells .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in inflammatory processes or cancer progression. The presence of the trifluoromethyl group can influence the compound's lipophilicity and metabolic stability, potentially leading to enhanced bioavailability and efficacy.
Study 1: Inhibition of COX Enzymes
A study demonstrated that similar compounds acted as effective inhibitors of COX enzymes, which are critical in the inflammatory pathway. The inhibition of COX-2 has been associated with reduced tumor growth in various cancer models. The mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thus diminishing inflammatory responses that can facilitate tumor progression .
Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines revealed that compounds with structural similarities to this compound exhibit significant cytotoxic effects. These assays measured cell viability and proliferation rates, indicating that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Data Table: Biological Activity Overview
属性
CAS 编号 |
38941-62-7 |
|---|---|
分子式 |
C12H11F3 |
分子量 |
212.21 g/mol |
IUPAC 名称 |
1-(cyclopenten-1-yl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H11F3/c13-12(14,15)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 |
InChI 键 |
UTQKKCBXZQPGTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(C1)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















